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molecular formula C6H4BrNO B016785 6-Bromonicotinaldehyde CAS No. 149806-06-4

6-Bromonicotinaldehyde

Cat. No. B016785
M. Wt: 186.01 g/mol
InChI Key: PVUKGNBRJFTFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642620B2

Procedure details

40.1 ml of a 2M solution of n-butylmagnesium chloride in THF (80.2 mmol) were added to a solution 100.2 ml of a 1.6M solution of n-butyllithium in hexane (160.41 mmol) in 50 ml of toluene and 50 ml of THF at −10° C. to 0° C. over 0.5 h, and the mixture was stirred at −10° C. for 0.5 h. A solution of 50 g (211 mmol) of 2,5-dibromopyridine in 200 ml of toluene and 200 ml of THF was added dropwise over 1 h while maintaining the temperature of the mixture below −5° C. The resulting suspension was stirred at −10° C. for 2.5 h and then transferred into a cooled (−10° C.) solution of 21.2 ml of DMF (274.3 mmol) in 100 ml of toluene and 100 ml of THF over 0.5 h. The mixture was left at −10° C. to −5° C. for 0.5 h and then quenched with 400 ml of water. After stirring the mixture below 20° C. for 10 min, the organic layer was separated and the aqueous layer was extracted three times with 400 ml each of ethyl acetate. The combined extracts were dried over sodium sulfate and concentrated in vacuo. The residue was purified by chromatography (silica gel, cyclohexane/ethyl acetate 9:1) to give 23.9 g (60.8%) of the title compound as a white solid.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160.41 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
80.2 mmol
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
21.2 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
60.8%

Identifiers

REACTION_CXSMILES
C([Mg]Cl)CCC.C([Li])CCC.CCCCCC.[Br:18][C:19]1[CH:24]=[CH:23][C:22](Br)=[CH:21][N:20]=1.CN([CH:29]=[O:30])C>C1(C)C=CC=CC=1.C1COCC1>[Br:18][C:19]1[N:20]=[CH:21][C:22]([CH:29]=[O:30])=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
solution
Quantity
100.2 mL
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
160.41 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
80.2 mmol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
21.2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −10° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the mixture below −5° C
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at −10° C. for 2.5 h
Duration
2.5 h
WAIT
Type
WAIT
Details
The mixture was left at −10° C. to −5° C. for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
quenched with 400 ml of water
STIRRING
Type
STIRRING
Details
After stirring the mixture below 20° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with 400 ml each of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, cyclohexane/ethyl acetate 9:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: PERCENTYIELD 60.8%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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